N-Hydroxy-3-morpholino-5-(trifluoromethyl)picolinimidamide
Description
N-Hydroxy-3-morpholino-5-(trifluoromethyl)picolinimidamide is a heterocyclic compound with the molecular formula C₇H₆F₃N₃O and a molecular weight of 205.14 g/mol . It features a picolinimidamide backbone substituted with a trifluoromethyl group at position 5, a morpholino ring at position 3, and a hydroxylamine (-NHOH) functional group. The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, while the morpholino moiety improves aqueous solubility due to its polar, saturated heterocyclic structure .
Properties
Molecular Formula |
C11H13F3N4O2 |
|---|---|
Molecular Weight |
290.24 g/mol |
IUPAC Name |
N'-hydroxy-3-morpholin-4-yl-5-(trifluoromethyl)pyridine-2-carboximidamide |
InChI |
InChI=1S/C11H13F3N4O2/c12-11(13,14)7-5-8(18-1-3-20-4-2-18)9(16-6-7)10(15)17-19/h5-6,19H,1-4H2,(H2,15,17) |
InChI Key |
KXGGHKHJZXQGCG-UHFFFAOYSA-N |
Isomeric SMILES |
C1COCCN1C2=C(N=CC(=C2)C(F)(F)F)/C(=N/O)/N |
Canonical SMILES |
C1COCCN1C2=C(N=CC(=C2)C(F)(F)F)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-morpholino-5-(trifluoromethyl)picolinimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-morpholino-5-(trifluoromethyl)picolinonitrile with hydroxylamine under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3-morpholino-5-(trifluoromethyl)picolinimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
N-Hydroxy-3-morpholino-5-(trifluoromethyl)picolinimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It finds applications in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of N-Hydroxy-3-morpholino-5-(trifluoromethyl)picolinimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholine ring and picolinimidamide moiety contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several picolinimidamide derivatives and halogenated heterocycles. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparisons
Key Findings from Comparative Analysis
Trifluoromethyl Group Effects The -CF₃ group in this compound contributes to metabolic stability and electron-withdrawing properties, reducing basicity of adjacent amines and enhancing bioavailability . This aligns with trends in fluorinated pharmaceuticals.
Morpholino vs. Halogen Substituents The morpholino group (in the main compound) offers superior aqueous solubility compared to halogenated analogs like 3-chloro-5-(trifluoromethyl)picolinimidamide hydrochloride. The latter’s chlorine substituent may increase electrophilicity but reduces solubility unless salt forms (e.g., HCl) are used .
In contrast, the thiourea linkage in 5-cyclopropoxy-N-((3-methylpyridin-2-yl)carbamothioyl)picolinimidamide enhances hydrogen-bonding capacity but may reduce metabolic stability .
Environmental and Safety Profiles Unlike Pyridalyl (a persistent organic pollutant with environmental toxicity ), this compound lacks evidence of bioaccumulation, though its environmental impact remains unstudied.
Table 2: Pharmacokinetic and Functional Comparisons
| Property | This compound | 3-Chloro-5-(trifluoromethyl)picolinimidamide | 5-Cyclopropoxy Analog |
|---|---|---|---|
| Solubility | Moderate (polar morpholino) | Low (improved as HCl salt) | Low (steric bulk) |
| Metabolic Stability | High (CF₃ group) | Moderate (Cl may undergo hydrolysis) | Low (thiourea linkage) |
| Hydrogen Bonding | Moderate (N-OH, morpholino) | Low | High (thiourea) |
| Lipophilicity (LogP) | ~1.5–2.0 (estimated) | ~2.5–3.0 | ~3.0–3.5 |
Biological Activity
N-Hydroxy-3-morpholino-5-(trifluoromethyl)picolinimidamide (NHMTFPI) is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of inflammatory diseases and cancer. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
NHMTFPI is characterized by the presence of a trifluoromethyl group, a morpholino moiety, and a hydroxylamine functional group. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, potentially increasing the compound's efficacy as a drug candidate.
The biological activity of NHMTFPI is primarily linked to its ability to modulate various signaling pathways involved in inflammation and cancer progression. Key mechanisms include:
- Inhibition of Phosphoinositide 3-Kinase (PI3K) Pathway : NHMTFPI has been shown to inhibit the PI3K pathway, which is crucial in cell growth and survival. This inhibition may lead to reduced proliferation of cancer cells and modulation of immune responses in inflammatory diseases .
- Targeting VAV1 Protein : Recent studies indicate that compounds similar to NHMTFPI can promote the degradation of VAV1, a protein involved in T-cell receptor signaling. By reducing VAV1 levels, NHMTFPI may decrease immune cell activation and proliferation, providing therapeutic benefits in autoimmune conditions .
Anti-inflammatory Effects
NHMTFPI demonstrates significant anti-inflammatory properties. It has been evaluated in various models for its ability to reduce inflammation associated with conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound's action appears to involve:
- Reduction of Pro-inflammatory Cytokines : Studies have reported that NHMTFPI can lower levels of cytokines such as TNF-alpha and IL-6, which are pivotal in mediating inflammatory responses .
Anticancer Properties
The anticancer potential of NHMTFPI is supported by evidence from preclinical studies:
- Inhibition of Tumor Growth : In vitro studies have shown that NHMTFPI can inhibit the growth of several cancer cell lines, including those derived from leukemia and solid tumors. This effect is attributed to its ability to induce apoptosis and inhibit cell cycle progression .
- Synergistic Effects with Other Therapies : NHMTFPI has been evaluated in combination with other chemotherapeutic agents, showing enhanced cytotoxic effects against resistant cancer cell lines .
Case Studies
- Rheumatoid Arthritis Model : In a murine model of rheumatoid arthritis, administration of NHMTFPI resulted in a significant reduction in joint swelling and histological signs of inflammation compared to control groups. This study highlighted the compound's potential as a therapeutic agent for chronic inflammatory conditions .
- Leukemia Treatment : A study involving human leukemia cell lines demonstrated that treatment with NHMTFPI led to a dose-dependent decrease in cell viability, with accompanying increases in markers of apoptosis. This suggests its utility as an adjunctive treatment in hematological malignancies .
Data Summary
| Biological Activity | Mechanism | Model | Outcome |
|---|---|---|---|
| Anti-inflammatory | PI3K inhibition | Murine RA model | Reduced joint swelling |
| Anticancer | Apoptosis induction | Human leukemia cells | Decreased viability |
| Immune modulation | VAV1 degradation | T-cell activation assays | Reduced cytokine production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
